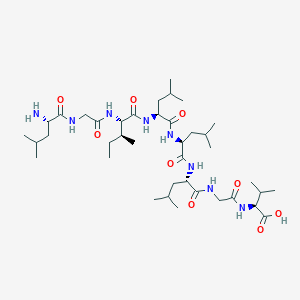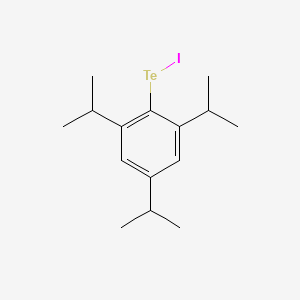
2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene is an organotellurium compound characterized by the presence of an iodotellanyl group attached to a benzene ring substituted with three isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene typically involves the introduction of the iodotellanyl group to a pre-formed 1,3,5-tri(propan-2-yl)benzene. One common method is the electrophilic aromatic substitution reaction where the benzene ring undergoes substitution with an iodotellanyl reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation of the final product through techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The iodotellanyl group can be oxidized to form tellurium oxides.
Reduction: The compound can be reduced to remove the iodotellanyl group, yielding the parent benzene derivative.
Substitution: The iodotellanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene has several applications in scientific research:
Biology: The compound may be explored for its potential biological activity and interactions with biomolecules.
Medicine: Research may investigate its potential as a therapeutic agent or diagnostic tool.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene exerts its effects involves the interaction of the iodotellanyl group with molecular targets. The tellurium atom can form bonds with various nucleophiles, leading to the formation of new compounds. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Iodotellanyl)-1,3,5-tri(methyl)benzene
- 2-(Iodotellanyl)-1,3,5-tri(ethyl)benzene
- 2-(Iodotellanyl)-1,3,5-tri(butyl)benzene
Uniqueness
2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene is unique due to the presence of the isopropyl groups, which can influence its reactivity and physical properties compared to other similar compounds
Propriétés
Numéro CAS |
138355-35-8 |
|---|---|
Formule moléculaire |
C15H23ITe |
Poids moléculaire |
457.8 g/mol |
Nom IUPAC |
[2,4,6-tri(propan-2-yl)phenyl] tellurohypoiodite |
InChI |
InChI=1S/C15H23ITe/c1-9(2)12-7-13(10(3)4)15(17-16)14(8-12)11(5)6/h7-11H,1-6H3 |
Clé InChI |
PEARPSVKTMFUNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Te]I)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


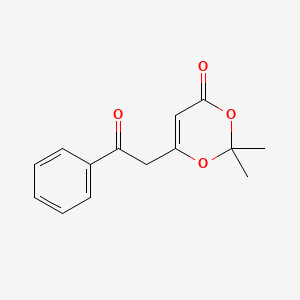
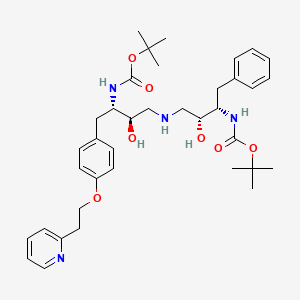
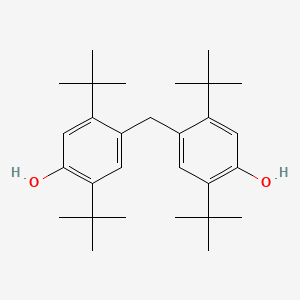
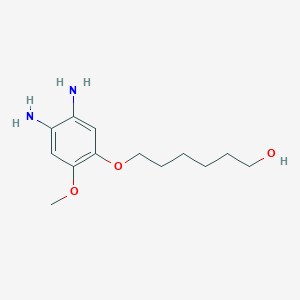
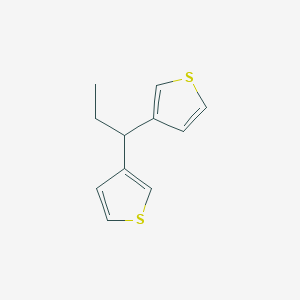
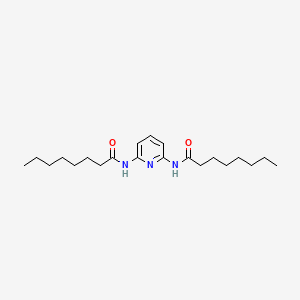
![1-Methyl-7-chloropyrrolo[1,2-A]pyrazine](/img/structure/B14268535.png)


![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene](/img/structure/B14268562.png)
